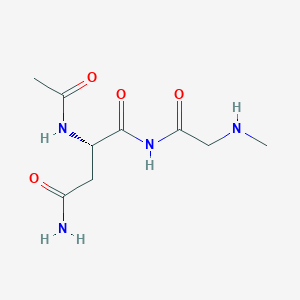

2-(Hydrazinecarbonyl)benzènesulfonamide

Vue d'ensemble

Description

- Il cible principalement les RTK de classe III, y compris FLT3 et c-Kit , avec une puissance impressionnante (IC50 de 1 nM et 2 nM, respectivement).

- De plus, il présente une activité contre les RTK de classe IV (tels que FGFR1/3 ) et les RTK de classe V (y compris VEGFR1-4 ).

- Dans des essais sans cellules, TKI258 est moins puissant contre d'autres kinases comme InsR, EGFR, c-Met, EphA2, Tie2, IGF-1R et HER2 .

- La structure chimique de TKI258 est représentée par le numéro CAS 405169-16-6 .

TKI258 (Dovitinib): est un inhibiteur multicible de la tyrosine kinase des récepteurs (RTK).

Applications De Recherche Scientifique

Chemistry: TKI258 is used in medicinal chemistry research to study RTK inhibition and its effects on cell signaling pathways.

Biology: Researchers explore its impact on cell growth, proliferation, and survival.

Medicine: TKI258 has been investigated as a potential treatment for various cancers, including renal cell carcinoma, hepatocellular carcinoma, and gastrointestinal stromal tumors.

Industry: Its application in drug development and personalized medicine is an active area of interest.

Mécanisme D'action

Target of Action

The primary targets of 2-(Hydrazinecarbonyl)benzenesulfonamide are the Cyclooxygenase (COX) enzymes , particularly COX-2 . These enzymes play a crucial role in the biosynthesis of arachidonic acid-derived lipid mediators, which are implicated in inflammation and other pathophysiological conditions .

Mode of Action

2-(Hydrazinecarbonyl)benzenesulfonamide interacts with the COX enzymes, inhibiting their activity . The compound shows a similar conformation to celecoxib, a co-crystallized ligand, and exhibits reasonable interactions with the COX isozymes . This interaction results in the inhibition of COX-1 and COX-2, with the compound showing moderate selectivity towards COX-2 inhibition .

Biochemical Pathways

The inhibition of COX enzymes by 2-(Hydrazinecarbonyl)benzenesulfonamide affects the biosynthesis of arachidonic acid-derived lipid mediators . These mediators, known as eicosanoids, are produced through pathways dependent on COX and lipoxygenase (LOX) enzymes . By inhibiting COX enzymes, the compound reduces the rates of arachidonic acid and linoleic acid oxidation, thereby affecting the production of these powerful lipid mediators .

Result of Action

The result of the action of 2-(Hydrazinecarbonyl)benzenesulfonamide is the inhibition of COX enzymes, leading to a reduction in the production of eicosanoids . This can have downstream effects such as the attenuation of inflammation and other conditions associated with increased rates of arachidonic acid and linoleic acid oxidation .

Analyse Biochimique

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been reported to have antibacterial activity against Staphylococcus aureus, Bacillus firmus, and Escherichia coli . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse de TKI258 sont exclusives, mais il est produit par synthèse chimique.

Conditions de réaction : Les conditions de réaction spécifiques ne sont pas divulguées publiquement.

Production industrielle : Les méthodes de production à l'échelle industrielle sont également confidentielles.

Analyse Des Réactions Chimiques

Réactions : TKI258 peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants : Malheureusement, des informations détaillées sur des réactifs et des conditions spécifiques ne sont pas largement disponibles.

Produits majeurs : Les principaux produits formés lors de ces réactions ne sont pas explicitement documentés.

Applications de la recherche scientifique

Chimie : TKI258 est utilisé dans la recherche en chimie médicinale pour étudier l'inhibition des RTK et ses effets sur les voies de signalisation cellulaire.

Biologie : Les chercheurs explorent son impact sur la croissance, la prolifération et la survie cellulaires.

Médecine : TKI258 a été étudié comme traitement potentiel pour divers cancers, notamment le carcinome rénal, le carcinome hépatocellulaire et les tumeurs stromales gastro-intestinales.

Industrie : Son application dans le développement de médicaments et la médecine personnalisée est un domaine d'intérêt actif.

Mécanisme d'action

- TKI258 inhibe les RTK en se liant à leurs sites de liaison à l'ATP, empêchant l'autophosphorylation et la signalisation en aval.

- Les cibles moléculaires comprennent FLT3, c-Kit, FGFR1/3 et VEGFR1-4.

- Les voies affectées comprennent MAPK, PI3K/Akt et JAK/STAT.

Comparaison Avec Des Composés Similaires

Unicité : La caractéristique unique de TKI258 réside dans son profil multicible, affectant à la fois les RTK de classe III et de classe IV/V.

Composés similaires : D'autres inhibiteurs des RTK comprennent l'imatinib, le sorafénib et le sunitinib.

Propriétés

IUPAC Name |

2-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPOXIABDFDDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368807 | |

| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-52-8 | |

| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydrazinecarbonyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3J8YCJ4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(Hydrazinecarbonyl)benzenesulfonamide a compound of interest for antibacterial research?

A1: The research paper highlights that 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives were successfully synthesized and their antibacterial activity evaluated. [] This suggests that the core structure of 2-(Hydrazinecarbonyl)benzenesulfonamide possesses features that could potentially be exploited for antibacterial drug development. Further research exploring structure-activity relationships and mechanisms of action would be needed to fully understand its potential.

Q2: What structural information about 2-(Hydrazinecarbonyl)benzenesulfonamide is revealed in the research?

A2: The research focuses on the synthesis and antibacterial activity of several 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives. [] Importantly, the study confirms the crystal structure of these derivatives, providing valuable insights into their three-dimensional conformation. This structural information is crucial for understanding their interactions with biological targets and can guide further research into optimizing their antibacterial properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)

![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)

![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)

![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)